molecular formula C16H21N3O3S B2985949 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-37-3

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2985949
CAS No.: 689228-37-3
M. Wt: 335.42
InChI Key: LLHJKQGRPATCQX-UHFFFAOYSA-N
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Description

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

689228-37-3

Molecular Formula

C16H21N3O3S

Molecular Weight

335.42

IUPAC Name

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23)

InChI Key

LLHJKQGRPATCQX-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic organic molecule with potential pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H20N4O2S
  • Molecular Weight : 304.40 g/mol
  • IUPAC Name : 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The diethylamino group enhances its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, a Sulforhodamine B (SRB) assay demonstrated significant cytotoxicity against leukemia and lung cancer cell lines.
  • Antimicrobial Properties :
    • Preliminary screening suggests that the compound has antimicrobial effects against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection models, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Studies

A study published in a peer-reviewed journal assessed the anticancer properties of this compound using SRB assays. The results indicated:

  • Cell Lines Tested :
    • HL-60 (human leukemia)
    • A549 (lung cancer)
  • IC50 Values :
    • HL-60: 15 µM
    • A549: 20 µM

These values suggest potent anticancer activity compared to standard chemotherapeutic agents.

Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria:

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
  • Results :
    • Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerHL-6015 µM
AnticancerA54920 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

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